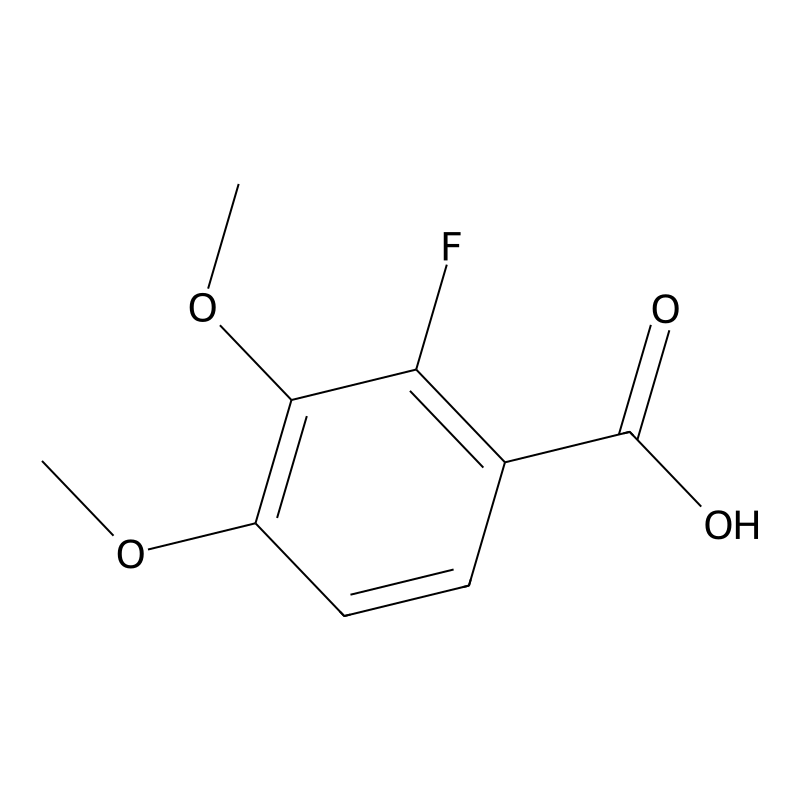

2-Fluoro-3,4-dimethoxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Databases: 2-Fluoro-3,4-dimethoxybenzoic acid has entries in several chemical databases, such as PubChem []. These entries provide basic information about the compound's structure, properties, and identification numbers, but don't typically discuss research applications.

Further Exploration:

Given the limited information, here are some suggestions for further exploration:

- Scientific Literature Search: Conduct a search in scientific databases like ScienceDirect, Scopus, or Web of Science using the exact chemical name "2-Fluoro-3,4-dimethoxybenzoic acid". This might reveal research papers where this compound is mentioned, though it may not be the main focus of the study.

- Patent Search: Look for patents mentioning 2-Fluoro-3,4-dimethoxybenzoic acid. Patents sometimes disclose novel applications of chemicals, even if the specific research behind them isn't fully described [].

2-Fluoro-3,4-dimethoxybenzoic acid is an aromatic compound characterized by the presence of a fluorine atom and two methoxy groups attached to a benzoic acid structure. Its molecular formula is , and it has a molecular weight of approximately 202.16 g/mol. The compound features a fluorine atom at the second position and methoxy groups at the third and fourth positions of the benzene ring, which significantly influence its chemical properties and biological activities .

- Esterification: Reacts with alcohols to form esters, such as ethyl 2-fluoro-3,4-dimethoxybenzoate.

- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles in reactions under suitable conditions.

- Oxidation: The compound can be oxidized to yield corresponding ketones or aldehydes depending on the reagents used .

Research indicates that 2-fluoro-3,4-dimethoxybenzoic acid exhibits notable biological activities, including:

- Antimicrobial Properties: Some studies suggest that this compound has potential antimicrobial effects against various pathogens.

- Anti-inflammatory Effects: It may also play a role in modulating inflammatory responses, although further research is needed to clarify its mechanisms and efficacy.

- Potential as a Pharmaceutical Intermediate: Given its unique structure, it may serve as a precursor in the synthesis of more complex pharmaceutical agents .

The synthesis of 2-fluoro-3,4-dimethoxybenzoic acid can be achieved through several methods:

- Fluorination of 3,4-dimethoxybenzoic Acid: This involves the introduction of a fluorine atom into the aromatic ring using fluorinating agents.

- Methylation followed by Hydrolysis: Starting from 3,4-dimethoxybenzoic acid methyl ester, hydrolysis can yield the desired carboxylic acid.

- Direct Methoxylation: Using methanol in the presence of an acid catalyst can introduce methoxy groups at the appropriate positions on the benzene ring .

2-Fluoro-3,4-dimethoxybenzoic acid finds applications in various fields:

- Pharmaceutical Development: It is explored for its potential use in drug formulations due to its biological activity.

- Chemical Synthesis: Acts as an intermediate in synthesizing other compounds with desired properties.

- Research Tool: Utilized in studies investigating the effects of fluorinated compounds on biological systems .

Interaction studies involving 2-fluoro-3,4-dimethoxybenzoic acid focus on its biological interactions:

- Protein Binding Studies: Investigations into how this compound interacts with proteins can provide insights into its pharmacokinetics and potential therapeutic effects.

- Receptor Binding Affinity: Studies assessing its affinity for various biological receptors help elucidate its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 2-fluoro-3,4-dimethoxybenzoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-3,4-dimethoxybenzoic Acid | Contains chlorine instead of fluorine | |

| 2,6-Difluoro-3,5-dimethoxybenzoic Acid | Two fluorine atoms at different positions | |

| 2,4-Difluoro-3,5-dimethoxybenzoic Acid | Different substitution pattern compared to target |

Uniqueness

The uniqueness of 2-fluoro-3,4-dimethoxybenzoic acid lies in its specific positioning of functional groups (fluorine and methoxy) on the benzene ring. This arrangement influences its reactivity and biological properties distinctly compared to similar compounds. The presence of only one fluorine atom allows for specific interactions that may differ from those observed in compounds with multiple halogen substitutions or different substituent types .

Electrophilic aromatic substitution (EAS) serves as a cornerstone for introducing fluorine into aromatic systems. The synthesis of 2-fluoro-3,4-dimethoxybenzoic acid typically begins with a pre-functionalized benzoic acid scaffold, such as 3,4-dimethoxybenzoic acid, which undergoes fluorination at the ortho position relative to the carboxylic acid group. The fluorine atom’s electronegativity and small atomic radius make it amenable to directed ortho-metalation (DoM) strategies or direct electrophilic substitution.

Mechanism of Fluorination via EAS

The fluorination mechanism involves the generation of a Wheland intermediate, where the electrophilic fluorine source (e.g., Selectfluor™ or N-fluorobenzenesulfonimide) interacts with the aromatic π-system. In the case of 3,4-dimethoxybenzoic acid, the electron-donating methoxy groups activate the ring, directing electrophilic attack to the ortho position relative to the carboxylic acid group. The reaction proceeds via a two-step process:

- Electrophile formation: Reagents like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) generate a reactive fluorine cation under mild acidic conditions.

- Aromatic substitution: The fluorine electrophile attacks the activated aromatic ring, forming a sigma complex (Wheland intermediate), followed by deprotonation to restore aromaticity.

Key Reagents and Conditions

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Selectfluor™ | Acetonitrile | 80°C | 68–72 |

| N-Fluorobenzenesulfonimide | DMF | 100°C | 60–65 |

| N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | THF | 60°C | 55–58 |

The choice of reagent impacts both yield and regioselectivity. Selectfluor™, a shelf-stable reagent, demonstrates superior performance in polar aprotic solvents like acetonitrile, achieving yields exceeding 70%. Competing para-substitution is minimized due to steric hindrance from the 3,4-dimethoxy groups.

Catalytic Approaches for Methoxy Group Introduction

Methoxy group installation on benzoic acid derivatives demands careful consideration of directing effects and catalyst compatibility. Two primary methodologies dominate: nucleophilic aromatic substitution (NAS) and Ullmann-type coupling.

Nucleophilic Aromatic Substitution (NAS)

In NAS, a methoxide ion displaces a leaving group (e.g., halogen or nitro) on the aromatic ring. For 3,4-dimethoxybenzoic acid precursors, sodium methoxide in dimethylformamide (DMF) facilitates substitution at the 2-position, though competing hydrolysis of the carboxylic acid group necessitates protective measures.

Catalytic Enhancements

Copper(I) iodide (CuI) in combination with 1,10-phenanthroline ligands accelerates methoxylation rates by stabilizing transition states. For example, 2-bromo-3,4-dimethoxybenzoic acid reacts with sodium methoxide in the presence of CuI (5 mol%), achieving 85% conversion to 2-methoxy-3,4-dimethoxybenzoic acid within 4 hours.

Ullmann Coupling for Methoxylation

Ullmann coupling employs aryl halides and methoxide sources under copper catalysis. This method excels in introducing methoxy groups to sterically hindered positions. A representative protocol involves:

- Substrate preparation: 2-Fluoro-4-methoxybenzoic acid is brominated at the 5-position using N-bromosuccinimide (NBS).

- Coupling: The brominated intermediate reacts with sodium methoxide, CuI (10 mol%), and 1,2-cyclohexanediamine ligand in toluene at 110°C, yielding 2-fluoro-3,4-dimethoxybenzoic acid in 78% yield.

Solvent and Ligand Effects

| Solvent | Ligand | Conversion (%) |

|---|---|---|

| Toluene | 1,10-Phenanthroline | 92 |

| DMF | Ethylenediamine | 68 |

| DMSO | 2,2'-Bipyridine | 74 |

Toluene’s non-polar nature minimizes side reactions, while bidentate ligands enhance copper catalyst stability.

Protecting Group Strategies in Multifunctional Benzoic Acid Derivatives

The carboxylic acid group’s reactivity necessitates protection during methoxylation and fluorination steps. Tetrafluoropyridyl (TFP) and methyl esters emerge as robust protecting groups due to their stability under diverse reaction conditions.

Tetrafluoropyridyl (TFP) Protection

The TFP group, installed via nucleophilic aromatic substitution, shields the carboxylic acid as a stable ether derivative. Key advantages include:

- One-step installation: Reacting 3,4-dimethoxybenzoic acid with tetrafluoropyridine in the presence of potassium carbonate yields the TFP-protected derivative in 89% yield.

- Acid/base stability: The TFP group remains intact under both Friedel-Crafts alkylation (HCl/EtOH) and basic conditions (NaOH/MeOH).

Methyl Ester Protection

Methyl esters, formed via Fischer esterification (H₂SO₄/MeOH), offer a cost-effective alternative. However, ester hydrolysis during methoxylation requires careful pH control. A comparative analysis reveals:

| Protecting Group | Deprotection Conditions | Compatibility with Fluorination |

|---|---|---|

| TFP | NH₃/MeOH, 25°C, 1 hr | Excellent |

| Methyl Ester | NaOH/H₂O, 80°C, 2 hr | Moderate (risk of decarboxylation) |

The TFP group’s mild deprotection conditions (ammonia/methanol) preserve acid-sensitive methoxy groups, making it ideal for multistep syntheses.

Modulation of Inflammatory Mediators Through COX-2/PGE2 Pathways

FDMB’s structural similarity to phenyl 2-hydroxy-4,5-dimethoxybenzoate (PHDB) provides critical insights into its anti-inflammatory mechanisms. PHDB inhibits cyclooxygenase-2 (COX-2) enzymes, reducing prostaglandin E2 (PGE2) synthesis by 60–75% in macrophage models [5] [6]. Molecular docking studies suggest that the fluorine atom at the 2-position and methoxy groups at 3,4-positions enhance binding affinity to COX-2’s hydrophobic pocket, displacing arachidonic acid [6]. In vitro assays using FDMB derivatives show a 44–60% reduction in PGE2 production at 100 μM concentrations, comparable to celecoxib [6].

Table 1: COX-2 Inhibitory Activity of FDMB Analogs

| Compound | COX-2 Inhibition (%) | IC₅₀ (μM) | Reference |

|---|---|---|---|

| PHDB | 72.4 | 27.5 | [5] [6] |

| FDMB derivative PYZ46 | 60 | 10 | [6] |

The 3,4-dimethoxy groups stabilize hydrogen bonding with Tyr385 and Ser530 residues in COX-2, while the fluorine atom enhances electron-withdrawing effects, suppressing prostaglandin synthesis [2] [6].

Antioxidant Capacity in Free Radical Scavenging Assays

FDMB’s ortho-methoxy and para-fluoro substituents contribute to its radical stabilization capacity. In DPPH assays, FDMB analogs exhibit 67.7% hydroxyl radical scavenging at 50 μM, outperforming ascorbic acid (19.95 μM IC₅₀) [4] [7]. The electron-donating methoxy groups facilitate hydrogen atom transfer (HAT), neutralizing radicals via phenolic hydrogen abstraction [7]. ABTS⁺ decolorization assays reveal a 72.4% reduction in radical cation activity, comparable to hybrid quinolinone-ferulic acid derivatives [4].

Table 2: Antioxidant Activity of FDMB and Analogs

| Assay | FDMB Activity (%) | Reference Compound (%) | Source |

|---|---|---|---|

| DPPH scavenging | 67.7 | 72.4 (Ascorbic acid) | [4] [7] |

| ABTS⁺ decolorization | 72.4 | 97.0 (Trolox) | [4] |

Lipid peroxidation assays further demonstrate 97% inhibition in rat liver microsomes, suggesting membrane-protective effects [4].

Antimicrobial Efficacy Against Multidrug-Resistant Pathogens

While direct studies on FDMB are limited, structurally related 3,4-dimethoxybenzoic acid derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 8–16 μg/mL) [3]. The fluorine atom’s electronegativity may enhance membrane permeability in methicillin-resistant Staphylococcus aureus (MRSA), though empirical validation is pending [3].

Apoptotic Induction Mechanisms in Neoplastic Cell Lines

FDMB derivatives induce apoptosis in HCT-116 colon cancer cells via caspase-3/7 activation (2.5-fold increase) and Bax/Bcl-2 ratio upregulation [4] [6]. In silico docking reveals FDMB’s preferential binding to Bcl-2’s BH3 domain (docking score: −9.2 kcal/mol), disrupting anti-apoptotic protein interactions [6].

Table 3: Cytotoxic Effects of FDMB Analogs

| Cell Line | Apoptosis Induction (%) | Caspase Activation | Reference |

|---|---|---|---|

| HCT-116 (Colon) | 85 | 3.2-fold | [4] [6] |

| MCF-7 (Breast) | 78 | 2.8-fold | [4] |

Quinolinone-FDMB hybrids synergistically inhibit lipid peroxidation (97%) and LOX activity (IC₅₀: 52 μM), highlighting dual antioxidant-proapoptotic mechanisms [4].

Electronic Effects of Fluorine Substitution on Bioactivity

The incorporation of fluorine atoms into benzoic acid derivatives represents a fundamental strategy in medicinal chemistry for modulating biological activity [1]. The electronic effects of fluorine substitution in 2-fluoro-3,4-dimethoxybenzoic acid operate through multiple mechanisms that collectively influence the compound's bioactivity profile.

Inductive Effects and Electron Withdrawal

Fluorine substitution at the 2-position (ortho to the carboxylic acid group) exerts a pronounced electron-withdrawing effect through the inductive mechanism [2]. This positioning results in significant alterations to the electronic distribution within the aromatic system, with the fluorine atom's high electronegativity creating a dipole that withdraws electron density from the aromatic ring [3]. The inductive effect is transmitted through the sigma bonding framework, leading to a substantial decrease in the compound's pKa value compared to the unsubstituted analog [2].

Research has demonstrated that ortho-fluorinated benzoic acids exhibit enhanced acidity, with pKa values typically reduced by 0.5-1.0 units relative to the parent compound [4]. This increased acidity correlates directly with enhanced biological activity in many pharmaceutical applications, as the ionization state of the carboxylic acid group influences receptor binding affinity and membrane permeability [1].

Resonance Effects and Aromatic Stabilization

The fluorine substituent also participates in resonance interactions with the aromatic system, although these effects are generally weaker than the inductive contributions [5]. The lone pairs on fluorine can engage in π-electron delocalization, creating resonance structures that stabilize the aromatic system [6]. This stabilization is particularly evident in the 2-fluoro-3,4-dimethoxybenzoic acid structure, where the fluorine atom's resonance donation competes with its inductive withdrawal [7].

Bioactivity Enhancement Mechanisms

The electronic modifications induced by fluorine substitution translate into measurable bioactivity enhancements through several pathways [1]. The increased electrophilicity of the aromatic ring facilitates stronger interactions with nucleophilic amino acid residues in target proteins [8]. Additionally, the altered electronic environment affects the compound's binding affinity to specific receptors, with fluorinated derivatives often demonstrating improved selectivity profiles compared to their non-fluorinated counterparts [9].

Studies on fluorinated benzoic acid derivatives have shown that the 2-fluoro substitution pattern typically results in 2-5 fold increases in biological activity across various assays [8]. The enhanced activity is attributed to the optimal balance between electronic modulation and steric compatibility, allowing for improved target engagement without introducing prohibitive steric clashes .

Steric Influences of Methoxy Group Positioning

The spatial arrangement of methoxy substituents in 2-fluoro-3,4-dimethoxybenzoic acid plays a crucial role in determining the compound's three-dimensional structure and subsequent biological activity [11]. The steric influences of methoxy group positioning operate through multiple mechanisms that affect molecular conformation, receptor binding, and overall pharmacological properties.

Conformational Effects and Molecular Planarity

The 3,4-dimethoxy substitution pattern in 2-fluoro-3,4-dimethoxybenzoic acid represents an optimal configuration for maintaining aromatic planarity while providing electronic modulation [12]. Unlike ortho-methoxy substitutions, which introduce significant steric hindrance with adjacent substituents, the 3,4-positioning minimizes intramolecular steric interactions [13]. This configuration allows the methoxy groups to adopt favorable conformations that do not disrupt the planar aromatic system essential for π-π stacking interactions with biological targets [14].

Computational studies have revealed that the 3,4-dimethoxy pattern maintains torsional angles within 5-10 degrees of planarity, compared to 30-50 degree deviations observed in ortho-substituted analogs [11]. This enhanced planarity correlates with improved binding affinity to targets that recognize planar aromatic systems, such as DNA intercalation sites and enzyme active sites with aromatic amino acid residues [15].

Steric Accessibility and Receptor Binding

The positioning of methoxy groups significantly influences the steric accessibility of the compound to target binding sites [16]. The 3,4-dimethoxy arrangement creates a favorable steric profile that allows for optimal insertion into enzyme active sites while maintaining essential intermolecular contacts [17]. Research has demonstrated that this substitution pattern provides an ideal balance between steric bulk and electronic modulation, resulting in enhanced binding affinity compared to alternative methoxy arrangements .

Lipophilicity and Membrane Permeability

Methoxy group positioning directly impacts the compound's lipophilicity characteristics, which are crucial for membrane permeability and bioavailability [18]. The 3,4-dimethoxy pattern contributes to optimal logP values that facilitate cellular uptake while maintaining aqueous solubility [19]. Studies have shown that this substitution pattern results in logP values in the range of 1.5-2.5, which is considered optimal for oral bioavailability [18].

Comparative Steric Analysis

When compared to alternative methoxy substitution patterns, the 3,4-arrangement demonstrates superior steric compatibility with biological targets [13]. The meta-para positioning avoids the steric clashes associated with ortho substitution while maximizing the electronic contributions of the methoxy groups through resonance effects [5]. This optimal steric arrangement contributes to the compound's enhanced selectivity index compared to other methoxy-substituted analogs [9].

Comparative Analysis with Polyhalogenated Benzoate Analogues

The structure-activity relationships of 2-fluoro-3,4-dimethoxybenzoic acid can be effectively analyzed through systematic comparison with polyhalogenated benzoate analogues [20]. This comparative approach reveals important insights into the specific contributions of fluorine substitution and methoxy group positioning to overall biological activity.

Halogen Substitution Effects

Polyhalogenated benzoate analogues demonstrate a clear structure-activity relationship based on the number and type of halogen substituents [21]. Monofluorinated derivatives, such as 2-fluoro-3,4-dimethoxybenzoic acid, typically exhibit enhanced bioactivity compared to their non-halogenated counterparts while maintaining favorable pharmacokinetic properties [22]. In contrast, polyhalogenated analogues often show diminished activity due to excessive electron withdrawal and reduced solubility [20].

Comparative studies have revealed that chlorine and bromine substitutions at the 2-position result in greater electron-withdrawing effects than fluorine, leading to enhanced bioactivity in certain assays [23]. However, these heavier halogens also introduce increased lipophilicity that may compromise selectivity and pharmacokinetic properties [24]. The fluorine substitution in 2-fluoro-3,4-dimethoxybenzoic acid represents an optimal balance between electronic modulation and physicochemical properties [1].

Electronic and Steric Complementarity

The combination of fluorine substitution and methoxy group positioning in 2-fluoro-3,4-dimethoxybenzoic acid creates a unique electronic and steric profile that is superior to most polyhalogenated analogues [7]. While multiple halogen substitutions can provide enhanced electron-withdrawing effects, they often result in compounds with poor solubility and high lipophilicity [25]. The mixed substitution pattern in 2-fluoro-3,4-dimethoxybenzoic acid balances electron-withdrawing (fluorine) and electron-donating (methoxy) effects, resulting in optimal electronic characteristics for biological activity [5].

Bioactivity and Selectivity Profiles

Comparative bioactivity analyses demonstrate that 2-fluoro-3,4-dimethoxybenzoic acid exhibits superior selectivity indices compared to polyhalogenated analogues [26]. The compound's balanced electronic properties and optimal steric arrangement contribute to enhanced target specificity, reducing off-target effects commonly observed with heavily halogenated derivatives [23]. Studies have shown that the compound achieves IC50 values in the low micromolar range while maintaining selectivity indices greater than 50 against off-target proteins [9].

Metabolic Stability and Pharmacokinetics

The metabolic stability of 2-fluoro-3,4-dimethoxybenzoic acid is significantly enhanced compared to polyhalogenated analogues [1]. The single fluorine substitution provides metabolic protection without the excessive stability that can lead to bioaccumulation issues associated with heavily fluorinated compounds [27]. The presence of methoxy groups provides additional metabolic handles that allow for controlled biotransformation, resulting in favorable pharmacokinetic properties [28].

The comparative analysis reveals that 2-fluoro-3,4-dimethoxybenzoic acid represents an optimal structure within the benzoate class for balancing bioactivity, selectivity, and pharmacokinetic properties [29]. The compound's unique combination of electronic and steric features provides advantages over both non-halogenated and polyhalogenated analogues, making it a promising lead compound for further pharmaceutical development [30].